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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

LY2365109 hydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is LY2365109 hydrochloride and what is its primary mechanism of action?

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1

(GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the

synaptic cleft.[4] By increasing the extracellular concentration of glycine, an essential co-

agonist of the N-methyl-D-aspartate (NMDA) receptor, LY2365109 enhances NMDA receptor-

mediated neurotransmission.[5][6]

Q2: What are the recommended solvent and storage conditions for LY2365109
hydrochloride?

LY2365109 hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1]

For long-term storage, it is recommended to store the solid compound desiccated at room

temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C

for up to six months.[2]

Q3: What are the known off-target effects of LY2365109 hydrochloride?
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LY2365109 hydrochloride is highly selective for GlyT1 over GlyT2, with an IC50 for GlyT2

reported to be greater than 30,000 nM.[1][3] However, at higher concentrations, it may cause

motor and respiratory impairments, which are thought to be related to excessive glycine levels

in caudal brain regions.[1]

Q4: In which experimental models has LY2365109 hydrochloride been used?

LY2365109 hydrochloride has been used in various in vitro and in vivo models. In vitro, it has

been used in cells overexpressing human GlyT1a to determine its inhibitory activity.[2] In vivo, it

has been administered to rodents to study its effects on cerebrospinal fluid (CSF) glycine levels

and its potential as an anticonvulsant.[2][3]

Quantitative Data
The following tables summarize key quantitative data for LY2365109 hydrochloride and other

relevant compounds for easy comparison.

Table 1: In Vitro Potency and Selectivity of LY2365109 Hydrochloride

Target IC50 (nM) Assay System Reference

Human GlyT1a 15.8
Cells overexpressing

hGlyT1a
[2][3]

Human GlyT2 > 30,000 [1][3]

Table 2: Comparison of IC50 Values for Various GlyT1 Inhibitors

Compound GlyT1 IC50 (nM) GlyT2 IC50 (nM) Reference

LY2365109 15.8 > 30,000 [1][3]

Bitopertin 23 > 10,000

Iclepertin (BI 425809) 26 > 10,000 [7]

Sarcosine ~1,000 > 100,000 [8]
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Experimental Protocols
Protocol 1: Radiolabeled Glycine Uptake Assay
This protocol is designed to measure the functional inhibition of GlyT1-mediated glycine

transport in a cellular context.

Materials:

CHO-K1 cells stably overexpressing human GlyT1a (CHO-hGlyT1a)

Complete growth medium (e.g., F-12K Medium with 10% FBS)

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM

MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4)

[³H]-Glycine

LY2365109 hydrochloride

Scintillation fluid

96-well microplates

Cell harvester and filter mats

Methodology:

Cell Plating: Seed CHO-hGlyT1a cells in a 96-well plate at a density that will result in a

confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5%

CO2 incubator.

Compound Preparation: Prepare serial dilutions of LY2365109 hydrochloride in KRH buffer.

Also, prepare a high concentration of a known GlyT1 inhibitor (e.g., sarcosine at 10 mM) to

determine non-specific uptake, and a vehicle control (DMSO).

Assay Procedure: a. On the day of the assay, gently wash the cell monolayer twice with pre-

warmed KRH buffer. b. Add 50 µL of the diluted LY2365109 hydrochloride, control inhibitor,

or vehicle to the appropriate wells and pre-incubate for 20-30 minutes at 37°C. c. Initiate the
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uptake by adding 50 µL of KRH buffer containing [³H]-Glycine (final concentration typically at

or below the Km for glycine transport) to each well. d. Incubate for a predetermined time

(e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of

glycine uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold

KRH buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). g. Transfer the

lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Data Analysis: a. Subtract the non-specific uptake (counts in the presence of a high

concentration of a known inhibitor) from all other values to obtain specific uptake. b. Plot the

percentage of inhibition of specific uptake against the concentration of LY2365109
hydrochloride and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Protocol 2: NMDA Receptor Potentiation via Calcium
Imaging
This protocol assesses the ability of LY2365109 hydrochloride to potentiate NMDA receptor

activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Materials:

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

Neurobasal medium supplemented with B27 and GlutaMAX

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

Pluronic F-127

LY2365109 hydrochloride

NMDA and Glycine

A fluorescence microscope or plate reader equipped for calcium imaging
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Methodology:

Cell Plating: Plate neurons on glass-bottom dishes or 96-well plates suitable for imaging and

culture them until they form a mature network.

Dye Loading: a. Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM

Fura-2 AM), Pluronic F-127 (0.02%), and HBSS. b. Remove the culture medium from the

cells and replace it with the loading solution. c. Incubate for 30-60 minutes at 37°C. d. Wash

the cells gently with HBSS to remove excess dye and allow for de-esterification of the AM

ester for at least 20 minutes.

Compound Application and Imaging: a. Place the plate on the imaging system and establish

a baseline fluorescence reading. b. Add LY2365109 hydrochloride at the desired

concentration and incubate for a short period (e.g., 5-10 minutes). c. Stimulate the cells with

a sub-maximal concentration of NMDA and glycine. d. Record the changes in fluorescence

intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380

nm and record the emission at ~510 nm. For single-wavelength dyes like Fluo-4, excite at

~490 nm and record emission at ~520 nm.

Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the

change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4) for each cell or region of

interest. b. Compare the peak response in the presence of LY2365109 hydrochloride to the

response with NMDA and glycine alone to determine the degree of potentiation.

Troubleshooting Guides
Issue 1: No or low inhibition of glycine uptake in the radiolabeled assay.

Possible Cause: Incorrect concentration of LY2365109 hydrochloride.

Solution: Verify the dilution calculations and ensure the final concentration in the assay is

appropriate (typically in the nanomolar range). Prepare fresh dilutions from a new stock

solution.

Possible Cause: Inactive compound.
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Solution: Check the storage conditions and age of the compound. If in doubt, obtain a new

batch.

Possible Cause: Low GlyT1 expression or activity in the cells.

Solution: Confirm GlyT1 expression in your cell line using a validated positive control

inhibitor. Ensure the cells are healthy and not over-confluent.

Possible Cause: Assay conditions are not optimal.

Solution: Optimize the incubation time and substrate ([³H]-Glycine) concentration. Ensure

the uptake is in the linear range.

Issue 2: No potentiation of NMDA receptor-mediated calcium influx is observed.

Possible Cause: Baseline glycine concentration in the assay buffer is too high.

Solution: If the NMDA receptors are already saturated with glycine, the effect of a GlyT1

inhibitor will be minimal. Use a glycine-free assay buffer and add a sub-saturating

concentration of glycine to see a potentiation effect.[9]

Possible Cause: Low expression of NMDA receptors or GlyT1.

Solution: Verify the expression of both NMDA receptors and GlyT1 in your cellular model.

[9]

Possible Cause: The concentration of NMDA used for stimulation is too high.

Solution: Use a sub-maximal concentration of NMDA to allow for the observation of a

potentiation effect. Perform a dose-response curve for NMDA to determine the optimal

concentration.

Possible Cause: The cells are unhealthy.

Solution: Ensure proper cell culture conditions and check for signs of cytotoxicity before

and after the experiment.

Issue 3: High background or variability in the glycine uptake assay.
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Possible Cause: Incomplete washing.

Solution: Ensure that the washing steps are performed quickly and efficiently with ice-cold

buffer to stop the transport process and remove all extracellular radiolabel.

Possible Cause: Non-specific binding of [³H]-Glycine to the plate or filter mat.

Solution: Pre-soak filter mats in a buffer containing a blocking agent like BSA. Include

appropriate controls for non-specific binding.

Possible Cause: Inconsistent cell numbers per well.

Solution: Ensure even cell seeding and check for a consistent monolayer before starting

the assay.

Issue 4: Signs of cytotoxicity observed in cell-based assays.

Possible Cause: The concentration of LY2365109 hydrochloride is too high.

Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic

concentration range of the compound in your specific cell model. Use concentrations well

below the toxic threshold for functional assays.

Possible Cause: High DMSO concentration in the final assay medium.

Solution: Ensure the final concentration of DMSO is typically below 0.5% and that the

vehicle control has the same DMSO concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/pdf/Pharmacological_profile_of_novel_GlyT1_inhibitors.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_GlyT1_Inhibitors_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Assessing_the_Specificity_of_Iclepertin_for_GlyT1_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886540/
https://www.benchchem.com/pdf/Strategies_to_mitigate_potential_side_effects_of_GlyT1_inhibition.pdf
https://www.benchchem.com/product/b608712#troubleshooting-ly2365109-hydrochloride-experiments
https://www.benchchem.com/product/b608712#troubleshooting-ly2365109-hydrochloride-experiments
https://www.benchchem.com/product/b608712#troubleshooting-ly2365109-hydrochloride-experiments
https://www.benchchem.com/product/b608712#troubleshooting-ly2365109-hydrochloride-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

